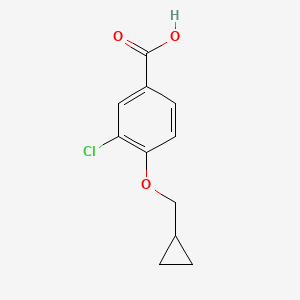
3-chloro-4-(cyclopropylmethoxy)Benzoic acid
Overview
Description
3-chloro-4-(cyclopropylmethoxy)Benzoic acid is a chemical compound with the molecular formula C11H11ClO3 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of this compound can be achieved from METHYL 3-CHLORO-4-HYDROXYBENZOATE and (Bromomethyl)cyclopropane .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H11ClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The molecular weight is 226.66 . It is stored at +4C .Scientific Research Applications
Hypervalent Iodine Reagents in Organic Synthesis
3-Chloro-4-(cyclopropylmethoxy)benzoic acid, although not directly studied, is closely related to compounds like 3-(dichloroiodo)benzoic acid. These compounds are used as hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. This application is significant in organic synthesis for introducing halogen and methoxy functionalities in a single step, offering an efficient method for synthesizing complex organic molecules (Yusubov, Drygunova, & Zhdankin, 2004).
Luminescent Properties in Lanthanide Coordination Compounds
Derivatives of benzoic acid, including those with substituents similar to this compound, are used to study the influence of electron-releasing or electron-withdrawing groups on the photophysical properties of lanthanide coordination compounds. These compounds are essential in the field of material science for developing new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Pharmaceutical Research and Drug Development
In pharmaceutical research, benzoic acid derivatives are used as key intermediates or precursors in the synthesis of various therapeutic agents. This application highlights the importance of benzoic acid derivatives, including this compound, in the development of new drugs and medical treatments (Zhang et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUANMNUNBEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)
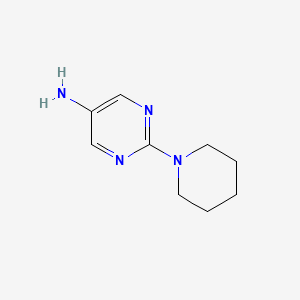
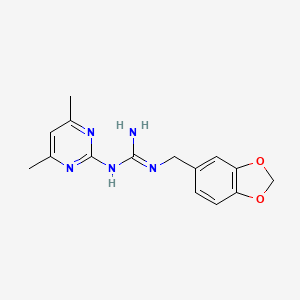
![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
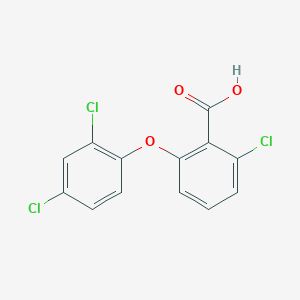
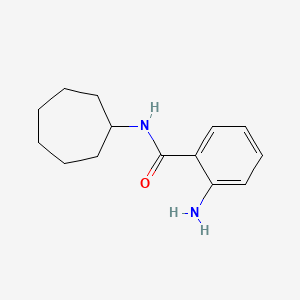
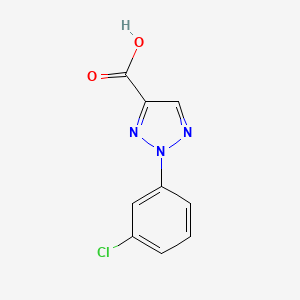
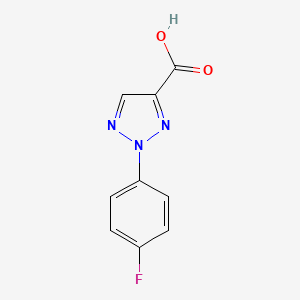

![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)
![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)

